molecular formula C6H10ClN3O B13465841 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride

1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B13465841
M. Wt: 175.61 g/mol
InChI Key: NVZFGTUAYDHLPT-UHFFFAOYSA-N
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Description

1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . Another approach involves the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is unique due to its specific cyclopropyl substitution, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives. This uniqueness can be leveraged in the design of new chemical entities with improved efficacy and selectivity for various applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c7-3-6(1-2-6)5-8-4-9-10-5;/h4H,1-3,7H2;1H

InChI Key

NVZFGTUAYDHLPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC=NO2.Cl

Origin of Product

United States

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